Tetramethylrhodamine

Descripción general

Descripción

Tetramethylrhodamine is a fluorescent dye belonging to the rhodamine family. It is widely used in various scientific fields due to its bright orange-red fluorescence. This compound is particularly valued for its ability to conjugate with proteins and other biomolecules, making it an essential tool in cellular imaging and molecular biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetramethylrhodamine can be synthesized through a series of chemical reactions involving the condensation of phthalic anhydride with meta-aminophenols. The process typically involves the use of phthalaldehydic acids as anhydride replacements to avoid the generation of regioisomers . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using optimized synthetic routes that minimize the formation of by-products. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and consistency of the dye.

Análisis De Reacciones Químicas

Types of Reactions: Tetramethylrhodamine undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to changes in its fluorescence properties.

Reduction: Reduction reactions can alter the electronic structure of the dye, affecting its fluorescence.

Substitution: this compound can participate in substitution reactions, where functional groups on the dye molecule are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives with altered fluorescence, while substitution reactions can yield various functionalized rhodamine derivatives.

Aplicaciones Científicas De Investigación

Cellular Imaging

Tetramethylrhodamine is extensively employed in cellular imaging due to its bright fluorescence and photostability. The dye can be conjugated to antibodies and proteins, enabling researchers to visualize cellular structures and processes.

- Conjugation with Proteins : TRITC is commonly conjugated to antibodies for immunofluorescence applications. This allows for the detection of specific proteins within cells, facilitating the study of cellular localization and dynamics .

- Fluorescent Phalloidin : Rhodamine phalloidin, a conjugate of this compound, is frequently used to stain actin filaments in fixed cells, providing insights into cytoskeletal organization .

Mitochondrial Studies

This compound methyl ester (TMRM) is particularly valuable in studying mitochondrial function . Its ability to accumulate in active mitochondria makes it an effective probe for assessing mitochondrial membrane potential.

- Membrane Potential Indicator : TMRM accumulates in mitochondria with intact membrane potentials. A decrease in fluorescence indicates mitochondrial dysfunction, making it a critical tool for studying cell health and apoptosis .

- Dynamic Studies : TMRM can be used for live-cell imaging to monitor changes in mitochondrial membrane potential over time, providing real-time insights into cellular metabolism and health .

Fluorescence Resonance Energy Transfer (FRET)

This compound serves as an acceptor molecule in FRET experiments, which are essential for studying molecular interactions at the nanoscale.

- Energy Transfer Studies : In FRET applications, this compound can be paired with donor fluorophores to investigate proximity and interactions between biomolecules. This technique has been pivotal in understanding protein conformations and interactions within cells .

Bioreducible Systems

Recent studies have explored the use of this compound in developing bioreducible fluorescent probes .

- Reactive Dyes : Thiolated dimeric this compound has been synthesized to create reactive fluorescent probes that can report on intracellular environments. These probes are useful for tracking polymer degradation in therapeutic applications .

Therapeutic Applications

This compound's properties extend into therapeutic realms, particularly as a component in drug delivery systems.

- Intracellular Tracking : The dye can be used to monitor the release of therapeutic agents from polymeric carriers within cells, providing insights into drug efficacy and cellular uptake mechanisms .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Cellular Imaging | Antibody Conjugation | Enables visualization of protein localization |

| Mitochondrial Studies | Membrane Potential Monitoring | Indicates cell health; accumulates in active mitochondria |

| FRET | Molecular Interaction Studies | Allows investigation of protein-protein interactions |

| Bioreducible Systems | Reactive Probes for Polymer Tracking | Provides insights into intracellular polymer degradation |

| Therapeutic Applications | Drug Delivery Monitoring | Tracks therapeutic agent release within cells |

Mecanismo De Acción

Tetramethylrhodamine exerts its effects through its ability to fluoresce under specific conditions. The dye accumulates in active mitochondria with intact membrane potentials, where it emits a bright fluorescence signal. This property makes it an excellent tool for studying mitochondrial function and health . The molecular targets of this compound include mitochondrial membranes, where it interacts with the membrane potential to produce fluorescence.

Comparación Con Compuestos Similares

Tetramethylrhodamine is often compared with other rhodamine derivatives, such as:

Rhodamine B: Another widely used fluorescent dye with similar applications but different spectral properties.

This compound ethyl ester: A derivative with distinct fluorescence characteristics.

This compound isothiocyanate: Commonly used for conjugation with proteins and antibodies for cellular imaging

Uniqueness: this compound is unique due to its high fluorescence quantum yield, photostability, and ability to conjugate with various biomolecules. These properties make it a versatile and valuable tool in scientific research and industrial applications.

Propiedades

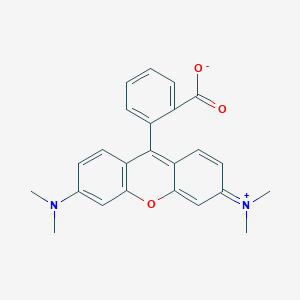

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZLKHKQJHEPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tetramethylrhodamine?

A1: this compound has the molecular formula C28H30N2O3 and a molecular weight of 446.56 g/mol.

Q2: What are the key spectroscopic properties of this compound?

A2: this compound is a fluorescent dye with distinct spectroscopic characteristics. Its absorption maximum (λmax) is typically around 540-550 nm, while its emission maximum (λem) lies around 570-580 nm. This significant Stokes shift allows for efficient separation of excitation and emission light, crucial for fluorescence-based applications.

Q3: How does the structure of this compound contribute to its spectroscopic properties?

A3: The xanthene ring system in this compound is responsible for its fluorescence. The four methyl groups on the xanthene ring influence the electronic distribution, impacting the absorption and emission wavelengths. The specific attachment point and nature of the substituent linked to the xanthene ring can also influence spectral properties, as seen with isomers like this compound isothiocyanate (TMRITC) isomers R and G. []

Q4: How is this compound used to study biological processes?

A4: this compound is frequently conjugated to biomolecules like antibodies, proteins, and DNA to visualize and track them within cells and tissues. Its bright fluorescence and photostability make it suitable for techniques like fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET).

Q5: Can you provide specific examples of this compound's application in biological research?

A5:

Q6: Are there any limitations to using this compound in biological experiments?

A6:

Q7: Can this compound be used for multiplexed fluorescence experiments?

A7: Yes, this compound can be used in combination with other fluorophores with distinct spectral properties for multiplexed experiments. For example, researchers have used this compound in combination with fluorescein for FRET studies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.